Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
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Overview
Description
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is characterized by its molecular formula C16H13Cl2N5O2S and a molecular weight of 410.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of nucleophilic substitution reactions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine derivative with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.
Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib has several scientific research applications:
Mechanism of Action
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: The parent compound, known for its potent tyrosine kinase inhibitory activity.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Uniqueness
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .
Properties
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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